ONO-AE3-237 is a potent and selective antagonist of the prostaglandin D2 receptor (DP receptor), developed by Ono Pharmaceuticals. It plays a significant role in modulating various physiological processes mediated by prostaglandins, particularly in the central nervous system and immune responses. This compound is recognized for its potential therapeutic applications in conditions such as asthma and allergic responses, where prostaglandin D2 is implicated.
The compound was synthesized as part of a broader effort to develop selective antagonists for prostaglandin receptors, particularly focusing on the DP receptor. Research indicates that ONO-AE3-237 was derived from structural optimization processes aimed at enhancing efficacy and selectivity among prostanoid receptor antagonists .
ONO-AE3-237 is classified as a benzoxazine derivative, which is characterized by its unique chemical structure that includes an acetate unit at the C4 position. This classification places it within the category of synthetic organic compounds designed for pharmacological intervention in prostanoid signaling pathways .
The synthesis of ONO-AE3-237 involved several key steps to ensure its potency and selectivity as a DP receptor antagonist. The initial phase focused on optimizing existing structures from previous series of prostaglandin D2 receptor antagonists. The synthetic route included:
The synthesis process typically involves:
The molecular structure of ONO-AE3-237 is characterized by:
The compound's molecular formula has not been explicitly cited in the sources reviewed, but it is essential to note that its structural configuration allows for specific interactions with prostanoid receptors, influencing its biological activity .
ONO-AE3-237 primarily functions through competitive inhibition of prostaglandin D2 at its receptor sites. This antagonistic action prevents downstream signaling pathways that would typically lead to inflammatory responses.
Key reactions include:
The mechanism of action for ONO-AE3-237 involves:
Pharmacological studies have shown that ONO-AE3-237 exhibits a high binding affinity (pKi 7.7) for the DP receptor, indicating its effectiveness as an antagonist .
Key chemical properties include:
Relevant analyses often focus on how these properties influence bioavailability and therapeutic efficacy.
ONO-AE3-237 has several potential applications in scientific research and medicine:
Ono-AE3-237 was developed by Ono Pharmaceutical Co. during the early 2000s, a period marked by accelerated discovery of prostanoid receptor antagonists. Prior efforts focused on agonists and non-selective COX inhibitors, but the cloning of DP1 (Boie et al., 1995) and DP2 (Hirai et al., 2001) receptors enabled high-throughput screening of compound libraries against single recombinant receptors [2] [9]. Unlike early partial agonists (e.g., BW-192C86 for DP1), Ono-AE3-237 emerged from a scaffold of non-prostanoid acyl-sulphonamides, chosen to circumvent metabolic instability and synthetic complexity associated with prostaglandin analogs [2]. Its discovery leveraged functional assays measuring cAMP inhibition in DP1-transfected cells, followed by iterative medicinal chemistry to enhance potency and oral bioavailability. This approach aligned with industry shifts toward targeted GPCR modulation following the clinical limitations of broad COX inhibition [2] [7].
Ono-AE3-237 belongs to the aryl-sulphonamide class of synthetic organic compounds. Its structure integrates multiple pharmacophores essential for DP1 binding:
Table 2: Functional Groups and Their Roles in Ono-AE3-237
Functional Group | Structural Feature | Pharmacological Role |
---|---|---|
Carboxylic Acid | –COOH (Indole-4-acetic acid) | Ionic binding to DP1 receptor; mimics PGD2 |
Sulfonamide | –SO₂NH– (Benzoyl bridge) | Enhances binding affinity and metabolic stability |
Ether Linkage | –O–CH₂– (Benzoxazine connection) | Controls spatial orientation of pharmacophores |
Benzoxazine | N-methylated heterocycle | Hydrophobic pocket interaction; chiral specificity |
Methylindole | 2-methyl substitution on indole | Steric hindrance to optimize receptor fit |
The stereochemistry at the benzoxazine’s C2 position (S-configuration) is crucial for activity, as evidenced by reduced potency in enantiomeric analogs. Computational modeling (e.g., InChIKey: PDLHJVXUGHZZQP-QHCPKHFHSA-N) confirms this configuration aligns with DP1’s ligand-binding domain [1] [3]. The compound’s high lipophilicity (XLogP: 5.16) necessitates formulation in DMSO for in vitro studies, though its oral activity suggests adequate absorption in vivo [1] [3].
Table 3: Research Milestones for Ono-AE3-237
Year Range | Key Findings | Significance |
---|---|---|
Early 2000s | Identification via HTS; SAR optimization of acyl-sulphonamide scaffold | Established DP1 selectivity and oral bioavailability |
2010–2015 | Efficacy in cystitis models (rat detrusor muscle) | Demonstrated target-specific reversal of inflammatory pathways |
2015–2020 | Validation in asthma and allergy models (bronchoconstriction, TH2 inhibition) | Confirmed role of DP1 in allergic inflammation |
2020–Present | Exploration in thrombosis and atherosclerosis (platelet/endothelial interactions) | Revealed potential for cardiovascular applications |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0